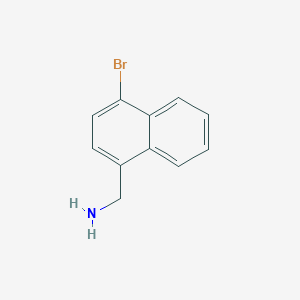

1-(Aminomethyl)-4-bromonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFKFFYEQAYJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301932 | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578029-11-5 | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578029-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl 4 Bromonaphthalene

Reactivity Profile of the Bromine Atom

The bromine atom attached to the naphthalene (B1677914) core is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is governed by several mechanistic pathways, including nucleophilic aromatic substitution (SNAr), radical nucleophilic substitution (SRN1), and transition metal-catalyzed processes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction that typically occurs on aryl halides bearing strong electron-withdrawing groups at positions ortho or para to the leaving group. libretexts.org This mechanism proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

For 1-(aminomethyl)-4-bromonaphthalene, the aminomethyl group (-CH₂NH₂) is generally considered to be electron-donating, which deactivates the aromatic ring toward nucleophilic attack and disfavors the SNAr mechanism. For a successful SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate. libretexts.org Therefore, direct SNAr reactions on this compound are challenging under standard conditions. However, modification of the aminomethyl group, for instance by conversion to an electron-withdrawing group, could potentially render the naphthalene ring susceptible to SNAr pathways.

Radical Nucleophilic Substitution (SRN1) Pathways

In contrast to the SNAr mechanism, the radical nucleophilic substitution (SRN1) pathway does not require strong activation by electron-withdrawing groups and is well-suited for unactivated aryl halides. organicreactions.orgwikipedia.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orgdalalinstitute.com This radical anion then fragments, expelling the halide leaving group to generate an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. wikipedia.orginflibnet.ac.in

The SRN1 mechanism represents a powerful method for the substitution of unactivated aromatic systems. organicreactions.org Studies on 1-bromonaphthalene (B1665260), a closely related substrate, demonstrate the viability of this pathway. For example, photostimulated reactions of 1-bromonaphthalene with various sulfur-centered nucleophiles in DMSO have been reported to yield substitution products. researchgate.net

| Nucleophile | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| S²⁻ (followed by MeI quench) | Photostimulated, DMSO | 1-(Methylthio)naphthalene, Bis(1-naphthyl) sulfide, Naphthalene | researchgate.net |

| ⁻SCN | Photostimulated, DMSO | Substitution and reduction products | researchgate.net |

| ⁻SCNH(NH₂) | Photostimulated, DMSO | Substitution and reduction products | researchgate.net |

Palladium-Catalyzed Halogen Activation and Substitution

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C, C-N, and C-O bonds at an aromatic carbon-halogen site. These reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction, proceed via a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.

For substrates like this compound, the bromine atom can be effectively substituted using a suitable palladium catalyst, ligand, and base. Halogen-bridged methylnaphthyl palladium dimers have been shown to be highly efficient precatalysts for such transformations. nih.gov These bench-stable complexes can be conveniently combined with a variety of phosphine (B1218219) or carbene ligands to generate highly active monoligated palladium catalysts in situ. nih.gov These catalytic systems have demonstrated record-setting activity in challenging cross-coupling reactions, including the amination of sterically demanding aryl chlorides. nih.gov

| Component | Example/Role | Reference |

|---|---|---|

| Aryl Halide | This compound | |

| Amine Nucleophile | Primary or secondary amine (e.g., Morpholine) | nih.gov |

| Palladium Precatalyst | [Pd(α-MeNAP)Br]₂ | nih.gov |

| Ligand | Phosphine or N-heterocyclic carbene (NHC) | nih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | fishersci.co.uk |

| Solvent | Toluene, Dioxane, THF | fishersci.co.ukfishersci.co.uk |

Chemical Transformations of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations, including protection/deprotection and derivatization.

Derivatization of the Primary Amine (e.g., secondary and tertiary amines, amides)

The primary amine of this compound can be readily converted into other nitrogen-containing functional groups. Such derivatization is crucial for modifying the compound's properties and for building more complex molecular architectures. iu.edusigmaaldrich.com

Formation of Secondary and Tertiary Amines: The primary amine can be alkylated to form secondary and tertiary amines. This can be achieved through direct reaction with alkyl halides, often in the presence of a base to neutralize the generated acid. fishersci.co.uk Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium cyanoborohydride), is another common method. fishersci.co.uk

Formation of Amides: Acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base yields stable amides. iu.edu This reaction is typically high-yielding and is a common method for derivatization.

Formation of Fluorescent Derivatives: Primary amines can be reacted with fluorogenic reagents to produce highly fluorescent derivatives for sensitive detection in analytical applications. nih.gov Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form products with strong fluorescence emission. nih.govthermofisher.com

| Derivative Type | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Secondary Amine (Benzylation) | Benzyl bromide, Base (e.g., K₂CO₃) | Reflux in a polar solvent (e.g., Methanol) | fishersci.co.uk |

| Amide (Acylation) | Acyl chloride or Anhydride (e.g., TFAA) | Base, Aprotic solvent | iu.edu |

| Fluorescent CBI-Amine | Naphthalene-2,3-dicarboxaldehyde (NDA), Cyanide source | Aqueous buffer/organic solvent mix | nih.gov |

| Fluorescent FMOC-Amine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Aqueous buffer | thermofisher.com |

Cyclization Reactions Involving the Aminomethyl Group

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive carbon-bromine bond, makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. The spatial arrangement of the aminomethyl and bromo substituents in a 1,4-relationship on the rigid naphthalene framework is crucial for determining the feasibility and outcome of such cyclizations.

Mechanistically, these reactions can be envisioned to proceed through several pathways. One common approach involves the intramolecular nucleophilic substitution of the bromine atom by the aminomethyl group. This process, often catalyzed by a base or a transition metal, would lead to the formation of a fused polycyclic aromatic amine. The reaction is believed to proceed via the formation of a key intermediate, which then undergoes ring closure. Bifunctional catalysts, which can activate both the nucleophile (the amine) and the electrophile (the carbon-bromine bond), can facilitate this transformation. nih.gov

Alternatively, modern synthetic methods offer pathways through radical cyclizations. Under photoredox catalysis conditions, the carbon-bromine bond can be homolytically cleaved to generate an aryl radical. rsc.org This highly reactive intermediate can then be trapped intramolecularly by the aminomethyl group, initiating a cyclization cascade. The success of such a reaction depends on the rate of intramolecular cyclization versus competing intermolecular reactions. The integration of nitrogen-centered radicals with cyclization chemistry represents a powerful strategy for accessing complex N-heterocycles. rsc.org

Electronic Effects and Positional Isomerism on Reactivity

The reactivity of the this compound molecule is profoundly influenced by the electronic properties of its substituents and their specific placement on the naphthalene ring system. The bromine atom at the C4 position acts as an electron-withdrawing group through induction, while the aminomethyl group at the C1 position is generally considered to be weakly electron-donating.

This electronic push-pull relationship across the naphthalene core has significant consequences:

Reactivity of the C-Br Bond: The carbon-bromine bond is the primary site for cross-coupling reactions. The electron-withdrawing nature of the naphthalene ring system makes this bond susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0) or nickel(0). nih.gov

Regioselectivity of Aromatic Substitution: While the primary reactive sites are the existing functional groups, any further substitution on the aromatic rings would be directed by the combined electronic influence of the bromo and aminomethyl substituents.

Catalytic Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides like this compound. nih.gov The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura or Negishi couplings, proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. nih.gov

The catalytic cycle can be detailed in three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step, where the C-Br bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) then undergoes transmetalation with the arylpalladium(II) intermediate. In this step, the organic group from the coupling partner displaces the halide on the palladium complex.

Reductive Elimination: The final step is the reductive elimination of the newly formed carbon-carbon bond, which releases the coupled product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. nih.gov

While palladium is common, nickel-based catalysts are also employed, particularly for their ability to proceed via radical pathways, which can be advantageous for certain substrates. nih.gov Kinetic studies on the cross-coupling of the closely related 1-bromonaphthalene have provided insight into the efficiency of these catalytic systems, showing that high yields can be maintained even at very low catalyst loadings. researchgate.net

Table 1: Effect of Catalyst Loading on the Cross-Coupling of 1-Bromonaphthalene with n-BuLi This table is based on data for the related compound 1-bromonaphthalene and is intended to be illustrative of typical findings in such kinetic studies.

| Entry | Scale (mmol) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 1.0 | >98 |

| 2 | 20 | 0.5 | >98 |

| 3 | 120 | 0.4 | 97 |

| 4 | 1.0 | 0.1 | 95 |

Data adapted from related studies on 1-bromonaphthalene. researchgate.net

Investigations into Photoredox Catalysis and Visible Light-Induced Reactions

Visible light photoredox catalysis has emerged as a powerful, mild, and sustainable method for forging chemical bonds, offering an alternative to traditional transition-metal-catalyzed reactions. For a substrate like this compound, this approach focuses on the photoinduced generation of an aryl radical from the C-Br bond. nih.gov

A plausible mechanistic pathway, often involving an organic dye (like Eosin Y) or a transition metal complex (like an iridium-based photosensitizer) as the photocatalyst, is as follows: nih.govnih.gov

Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can then engage in a SET event. In an oxidative quenching cycle, the excited PC* is reduced by a sacrificial electron donor, generating a highly reducing radical anion of the photocatalyst. This species can then reduce the this compound, cleaving the C-Br bond to form an aryl radical and a bromide anion. Alternatively, in a reductive quenching cycle, the excited PC* can directly oxidize a reaction partner and then be regenerated.

Radical Reaction: The newly formed 1-(aminomethyl)naphthalen-4-yl radical is a key intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom transfer, addition to an alkene, or coupling with another radical species. nih.gov

Catalyst Regeneration: The photocatalyst is returned to its ground state at the end of the cycle, ready to absorb another photon.

Control experiments are crucial for substantiating these radical pathways. For instance, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) would be expected to suppress the reaction and form a TEMPO-adduct of the radical intermediate, providing evidence for its formation. nih.gov The transition-metal-free nature of many of these reactions makes them particularly attractive for synthesizing molecules that might chelate with metal catalysts. nih.gov

Advanced Applications in Organic Synthesis and Chemical Materials Science

Building Block for Complex Organic Synthesis

The dual functionality of 1-(aminomethyl)-4-bromonaphthalene makes it a valuable component in the construction of intricate molecular architectures. The amino group can be readily transformed into various functional groups, while the bromo substituent is amenable to a wide array of cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.netnih.gov The synthesis of functionalized PAHs is of significant interest due to their unique electronic and optical properties. researchgate.net this compound can serve as a key precursor in the synthesis of larger, more complex PAH systems. The bromo group allows for the introduction of additional aromatic rings through reactions like Suzuki or Stille coupling. Subsequently, the aminomethyl group can be modified or used to direct further functionalization, leading to the creation of novel PAH derivatives with tailored properties. rsc.orged.ac.uk For instance, palladium-catalyzed annulation methods have been developed to construct PAHs from smaller aromatic fragments, a strategy where a bromo-functionalized naphthalene (B1677914) could be a key reactant. rsc.org The growth of PAHs can also occur through reactions of naphthalene with radicals like cyclopentadienyl (B1206354) and indenyl, forming larger structures such as phenanthrene (B1679779) and benzo(a)anthracene. nih.gov

Construction of Fused Heterocyclic Ring Systems

Fused heterocyclic systems, which contain one or more heteroatoms within a polycyclic framework, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.gov The reactivity of this compound provides multiple pathways for the construction of such systems. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, it can react with suitable bis-electrophiles to form fused quinoline (B57606) or other N-heterocyclic structures. umich.edu Furthermore, the bromo group can be utilized in transition metal-catalyzed reactions to introduce other heterocyclic moieties or to facilitate intramolecular cyclizations, leading to the formation of complex, fused architectures. nih.govrsc.org The synthesis of these systems often involves the strategic fusion of a heterocyclic ring with a pre-existing aromatic structure, a process for which this compound is an ideal starting point. acdlabs.comqmul.ac.uk

| Reaction Type | Reactant(s) with this compound | Resulting Fused Heterocyclic System |

|---|---|---|

| Intramolecular Cyclization | Acylation of the amino group followed by cyclization | Fused quinolones |

| Palladium-catalyzed Cross-Coupling/Annulation | Heterocyclic boronic acids or stannanes | Naphthalene-heterocycle hybrids |

| Condensation Reactions | Dicarbonyl compounds | Fused pyrroles or pyridines |

Precursor in Natural Product Synthesis Analogues

Natural products and their analogues are a cornerstone of drug discovery. nih.govmdpi.com The structural motif of this compound can be found within or can be used to construct analogues of various natural products. nih.gov For example, bromaminic acid, an anthraquinone (B42736) derivative, serves as a precursor for various biologically active compounds. nih.govnih.gov The bromo- and amino-functionalized naphthalene core of this compound allows for the systematic modification and elaboration of the molecular structure to generate libraries of natural product analogues. mdpi.com This approach is valuable for structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound. The ability to readily introduce diverse substituents via the bromo and amino groups makes this compound a powerful tool in medicinal chemistry for the synthesis of novel therapeutic agents. nih.gov

Role in Ligand and Catalyst Development

The naphthalene framework, with its rigid structure and potential for introducing chirality, is an attractive scaffold for the design of ligands used in catalysis. researchgate.net this compound provides a convenient entry point for the synthesis of novel ligand systems.

Design and Synthesis of Naphthalene-Based Ligands for Transition Metal Catalysis

The aminomethyl group of this compound can be readily converted into a variety of coordinating groups, such as phosphines, amines, or oxazolines. These coordinating groups can then bind to transition metals, forming complexes that can act as catalysts. mdpi.com The naphthalene backbone provides a rigid and sterically defined environment around the metal center, which can influence the selectivity and efficiency of the catalytic reaction. The bromo group can be used to further modify the ligand structure, for example, by introducing additional coordinating groups or by attaching the ligand to a solid support.

Functional Organic Materials Precursors

Application in Organic Electronic Materials (e.g., Naphthalene Diimides - NDIs)

There is no available research data detailing the use of this compound in the synthesis of Naphthalene Diimides (NDIs). The synthesis of NDIs typically involves the reaction of a naphthalenetetracarboxylic dianhydride with an amine. wikipedia.orggoogle.com While functionalized amines are used to introduce specific properties to the NDI molecule, the specific use of this compound for this purpose is not documented in the searched literature.

Synthesis of Photoresponsive and Photoactivatable Chemical Tools

No specific studies were found that utilize this compound for the synthesis of photoresponsive or photoactivatable chemical tools. The development of such tools often involves incorporating photo-labile or photo-isomerizable groups, and while naphthalene derivatives are used in photosensitizers and other photoactive materials, the role of this particular compound is not described. orgsyn.orgresearchgate.net

Chemical Probes and Labeling Reagents (focus on chemical synthesis and utility)

Information regarding the synthesis and application of this compound as a chemical probe or labeling reagent is not available in the reviewed literature. The utility of a molecule as a chemical probe often relies on specific reactive handles and signaling moieties, and the synthesis of such probes from this specific precursor has not been reported.

Theoretical and Computational Chemistry Studies of 1 Aminomethyl 4 Bromonaphthalene

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. For 1-(aminomethyl)-4-bromonaphthalene, analyzing its electronic structure and molecular orbitals reveals key aspects of its reactivity and potential interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these orbital energies and visualize their spatial distribution. researchgate.netresearchgate.netsamipubco.com Such calculations would reveal that the HOMO is likely localized on the more electron-rich portions of the molecule, such as the naphthalene (B1677914) ring and the amino group, while the LUMO would be distributed over the electron-deficient areas. researchgate.netnih.gov

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. aimspress.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | A measure of the molecule's ability to be reduced. |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. Calculated as η ≈ (I - A) / 2. | Harder molecules have a larger HOMO-LUMO gap. |

| Chemical Potential (μ) | The escaping tendency of electrons from a system. Calculated as μ ≈ -(I + A) / 2. | Indicates the direction of charge transfer in a reaction. |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. Calculated as ω ≈ μ2 / (2η). | Quantifies the electrophilic nature of a molecule. |

Electron Density Distribution and Charge Analysis

The electron density distribution within a molecule provides a comprehensive picture of its chemical nature. Theoretical methods can generate maps of electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational techniques used to assign partial charges to each atom in the molecule. This charge analysis quantifies the electron distribution, providing a more detailed understanding than a simple qualitative assessment. The results of such analyses can be used to predict sites of nucleophilic or electrophilic attack. For example, the nitrogen atom of the amino group would likely carry a negative partial charge, making it a potential nucleophilic center, while the carbon atom bonded to the bromine atom might carry a positive partial charge, rendering it susceptible to nucleophilic attack. The analysis of promolecular electron-density distributions can also be used to describe protein structure fragments. nih.gov

Computational Investigation of Reaction Mechanisms

Transition State Characterization and Reaction Pathway Elucidation

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is key to understanding the kinetics of a reaction. Computational methods allow for the precise location of transition states on the potential energy surface.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amino group, computational studies can map out the entire reaction coordinate. This involves calculating the energy of the system as the bond-breaking and bond-forming processes occur. The highest point on this energy profile corresponds to the transition state. The elucidation of reaction mechanisms and the sources of asymmetric induction in organic reactions can be studied with density functional theory. cam.ac.uk

Energetic Profiles of Key Transformations and Selectivity Predictions

Once the reaction pathway, including reactants, transition states, intermediates, and products, has been computationally determined, an energetic profile can be constructed. This profile plots the energy of the system against the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

The activation energy (the energy difference between the reactants and the transition state) can be determined from this profile, which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, computational chemists can predict the selectivity of a reaction. For instance, if this compound can undergo multiple reactions, the pathway with the lowest activation energy will be the most favorable and will lead to the major product. These computational predictions of selectivity can be incredibly accurate, with some studies reporting agreement with experimental results to within 5 kJ/mol. cam.ac.uk

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are crucial determinants of its physical and biological properties.

The aminomethyl group in this compound can rotate around the single bond connecting it to the naphthalene ring. This rotation gives rise to different conformers, each with a distinct energy. Computational methods can be used to perform a conformational analysis, systematically exploring the different possible spatial arrangements of the atoms and identifying the most stable (lowest energy) conformer. This is important because the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. The development of computational tools has been essential in these investigations. cam.ac.uk

Furthermore, understanding the intermolecular interactions of this compound is key to predicting its behavior in condensed phases (liquids and solids) and in biological systems. The amino group can act as a hydrogen bond donor, while the nitrogen atom and the bromine atom can act as hydrogen bond acceptors. The aromatic naphthalene ring can participate in π-π stacking interactions with other aromatic systems. These non-covalent interactions play a significant role in determining properties such as melting point, boiling point, and solubility. Computational models can quantify the strength of these interactions and predict how the molecule will arrange itself in a crystal lattice or how it might bind to a biological target.

Lack of Specific Research Data for this compound Precludes Article Generation

A thorough and exhaustive search of scientific literature and databases has revealed a significant lack of specific theoretical and computational chemistry studies focused on the compound This compound . While research exists for structurally related compounds, such as 1-amino-4-bromonaphthalene (B167286) and other naphthalene-based ligands, no dedicated studies concerning the ligand-reactivity prediction, catalysis modeling, or detailed metal-ligand interactions of this compound could be identified.

The user's request for an article with a highly specific outline, including detailed research findings and data tables on the computational analysis of this particular compound, cannot be fulfilled. Generating content for the specified sections—"Computational Studies of Metal-Ligand Interactions" and "Predictive Modeling for Optimal Catalytic Systems"—would require access to published research that does not appear to exist at this time.

Creating an article under these circumstances would necessitate speculation or the inclusion of data from unrelated molecules, which would violate the core requirements of scientific accuracy and strict focus on the specified compound. Therefore, to maintain a high standard of factual and authoritative reporting, the generation of the requested article is not possible.

Q & A

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-4-bromonaphthalene?

- Methodological Answer : A common approach involves reductive amination of 4-bromo-1-naphthaldehyde using ammonia and a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol under inert conditions. Alternatively, nucleophilic substitution of 1-bromo-4-(bromomethyl)naphthalene with an ammonia source can yield the target compound. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization . Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, NH₃, MeOH, 0–25°C, 12h | ~65% | |

| Purification | Silica gel (EtOAc/Hex 1:4) | >95% purity |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show a singlet for the aminomethyl (-CH₂NH₂) group near δ 3.2–3.5 ppm and aromatic protons between δ 7.5–8.5 ppm. ¹³C NMR will confirm the bromine-bearing carbon at ~125 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Elemental Analysis : Verify C, H, N, and Br percentages within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Emergency Measures : In case of eye contact, rinse with water for 15 minutes and seek medical attention. For skin exposure, wash with soap and water .

- Storage : Store in a tightly sealed container at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at the 4-position enables Suzuki-Miyaura coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and toluene/water (3:1) at 80°C for 12h. Monitor reaction progress via TLC (hexane/EtOAc 3:1). The aminomethyl group may require protection (e.g., Boc) to prevent side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., MTT assay for cytotoxicity with a 72h incubation period) .

- Structural Validation : Confirm derivative structures via X-ray crystallography to rule out isomerism or impurities .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across studies .

Q. How can computational methods predict the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.